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molecular formula C5H10O3 B1655608 1,3-dioxan-2-ylmethanol CAS No. 39239-93-5

1,3-dioxan-2-ylmethanol

Cat. No. B1655608
M. Wt: 118.13 g/mol
InChI Key: IEBHUKYDOBADIB-UHFFFAOYSA-N
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Patent
US07425634B2

Procedure details

The same procedure as in the steps (32a) and (32b) of Example 32 was repeated using 1-benzyloxy-2-propanone to obtain the title compound (1.51 g, total yield: 37%) as a light yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
37%

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH2:4][O:3][CH:2]1[CH2:7][OH:8].[CH2:9](OCC(=O)C)C1C=CC=CC=1>>[CH3:9][C:2]1([CH2:7][OH:8])[O:3][CH2:4][CH2:5][CH2:6][O:1]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(OCCC1)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(OCCCO1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.51 g
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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